N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as FBA or FBA-TPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
Structure-Activity Relationships in Drug Design
Research into similar compounds has explored their potential as inhibitors for specific enzymes or cellular targets, such as phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer and other diseases. For example, derivatives of benzothiazole, a structurally related compound, have shown potent inhibition of these enzymes, highlighting their importance in developing new therapeutic agents (Stec et al., 2011).
Anticancer Activity
Compounds structurally related to N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide have been investigated for their anticancer properties. Research has identified certain fluoro substituted benzo[b]pyrans and thiazole derivatives as having significant anticancer activity against lung, breast, and CNS cancer cell lines, suggesting their potential use in cancer treatment (Hammam et al., 2005).
Antimicrobial and Antifungal Applications
Derivatives with similarities in chemical structure have been synthesized and tested for antimicrobial and antifungal activities. These studies have led to the discovery of new heterocyclic compounds incorporating sulfamoyl moiety, exhibiting promising results against various bacterial and fungal strains, indicating potential applications in treating infectious diseases (Darwish et al., 2014).
Enzyme Inhibition for Disease Treatment
The research has also focused on the synthesis of derivatives for the inhibition of enzymes such as aldose reductase, which plays a role in diabetic complications. Studies have shown that certain substituted benzenesulfonamides possess both aldose reductase inhibitory and antioxidant activities, suggesting their utility in managing diabetes and oxidative stress-related conditions (Alexiou & Demopoulos, 2010).
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-24(21,22)12-5-2-10(3-6-12)8-15(20)19-16-18-13-7-4-11(17)9-14(13)23-16/h2-7,9H,8H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKWHJVQBAZVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide |
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